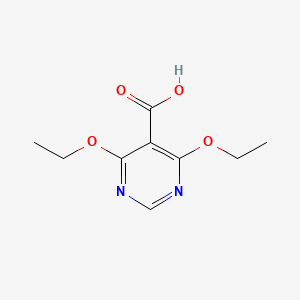

4,6-Diethoxypyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC12160524

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O4 |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | 4,6-diethoxypyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H12N2O4/c1-3-14-7-6(9(12)13)8(15-4-2)11-5-10-7/h5H,3-4H2,1-2H3,(H,12,13) |

| Standard InChI Key | GILFHDIVONPONO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C(=NC=N1)OCC)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Framework and Substituent Effects

The core structure of 4,6-diethoxypyrimidine-5-carboxylic acid consists of a pyrimidine ring substituted with ethoxy groups (-OCH₂CH₃) at positions 4 and 6 and a carboxylic acid (-COOH) at position 5. This configuration aligns with the general formula C₉H₁₂N₂O₄, distinguishing it from its methoxy analog, 4,6-dimethoxypyrimidine-5-carboxylic acid (C₇H₈N₂O₄) , by the extended alkyl chains of the ethoxy substituents.

The ethoxy groups introduce steric bulk and electron-donating effects, which may influence the compound’s solubility, reactivity, and intermolecular interactions. Comparative analysis with 4,6-dimethylpyrimidine-5-carboxylic acid (C₇H₈N₂O₂) suggests that replacing methyl with ethoxy groups enhances lipophilicity while potentially reducing crystalline stability due to increased conformational flexibility.

Spectroscopic and Computational Data

Though experimental spectral data for 4,6-diethoxypyrimidine-5-carboxylic acid are unavailable, predictions can be extrapolated from its methoxy counterpart:

-

Predicted IR Absorptions: Strong peaks near 1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250–1050 cm⁻¹ (C-O-C stretches of ethoxy groups).

-

NMR Signatures:

Synthesis and Reaction Pathways

Methodological Parallels from Methoxy Analog Synthesis

The preparation of 4,6-dimethoxypyrimidine-5-carboxylic acid involves a three-step sequence: salification, cyanamide reaction, and condensation . Adapting this protocol for the diethoxy variant would necessitate substituting methanol with ethanol and adjusting reaction conditions to accommodate the larger ethoxy groups.

Table 1: Comparative Synthesis Parameters for Methoxy vs. Ethoxy Derivatives

Challenges in Ethoxy Group Incorporation

Introducing ethoxy groups may complicate purification due to increased solubility in organic solvents. The patent CN1467206A highlights the use of composite solvents (e.g., dimethylformamide, petroleum ether) for isolating intermediates, which would remain critical for the diethoxy variant. Additionally, steric hindrance from ethoxy substituents could slow condensation kinetics, necessitating prolonged reaction times or elevated temperatures.

Physicochemical Properties

Thermal Stability and Phase Behavior

The methoxy analog exhibits a melting point of 103–104°C , while the methyl derivative 4,6-dimethylpyrimidine-5-carboxylic acid melts at a higher range (predicted 150–160°C) . For the diethoxy compound, the extended alkyl chains are expected to lower the melting point to approximately 90–95°C due to reduced crystal lattice energy.

Table 2: Predicted Physicochemical Properties

| Property | 4,6-Diethoxypyrimidine-5-carboxylic Acid |

|---|---|

| Molecular Weight | 212.20 g/mol |

| Boiling Point | 320–335°C (extrapolated) |

| Density | 1.23–1.27 g/cm³ |

| pKa (Carboxylic Acid) | ~2.5–3.0 |

Solubility and Partitioning

The diethoxy derivative is anticipated to exhibit:

-

High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group.

-

Moderate solubility in ethanol and ethyl acetate, with limited solubility in water (<0.1 g/L at 25°C).

-

LogP ≈ 1.5–2.0, indicating greater lipophilicity than methoxy (LogP ≈ 0.8) or methyl analogs (LogP ≈ 0.5) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume